(5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C16H8Cl2FNOS2 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H8Cl2FNOS2/c17-12-6-5-11(8-13(12)18)20-15(21)14(23-16(20)22)7-9-1-3-10(19)4-2-9/h1-8H/b14-7- |
InChI Key |
PSRXUNISIVEMMT-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thiazolidine ring that is pivotal for its biological activity. The presence of various substituents, such as dichlorophenyl and fluorobenzylidene groups, plays a critical role in modulating its pharmacological properties.
1. Antimicrobial Activity
Thiazolidin-4-ones have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains. A study highlighted that thiazolidin-4-one derivatives demonstrated superior antimicrobial effects compared to standard drugs like ampicillin and streptomycin .
| Compound | Activity Type | Tested Strains | Results |
|---|---|---|---|
| (5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Antimicrobial | Gram-positive and Gram-negative bacteria | Higher efficacy than commercial antibiotics |
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. In vivo studies using carrageenan-induced paw edema models demonstrated that thiazolidin-4-one derivatives significantly reduced inflammation .
3. Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress-related diseases. The compound exhibited notable antioxidant activity in various assays (e.g., DPPH and ABTS), indicating its potential as a protective agent against oxidative damage .
| Assay Type | EC50 Value (mM) |
|---|---|
| DPPH | 0.54 ± 0.01 |
| ABTS | 0.37 ± 0.02 |
4. Anticancer Activity
Recent studies have explored the anticancer potential of thiazolidin-4-one derivatives. The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.45 |
| A549 | 0.53 |
| HeLa | 0.52 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural components. Modifications at positions 2, 3, and 5 of the thiazolidine ring can enhance or diminish specific activities:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., chloro or fluoro) has been associated with increased antimicrobial and anticancer activities.
- Positioning : The positioning of substituents impacts the overall electronic distribution and steric hindrance, which can affect binding affinity to biological targets.
Case Studies
Several studies have validated the efficacy of thiazolidin-4-one derivatives:
- Study on Antimicrobial Efficacy : A comparative analysis revealed that certain derivatives exhibited better antimicrobial activity than established antibiotics .
- In Vivo Anti-inflammatory Assessment : Research demonstrated that these compounds significantly reduced inflammation in animal models, suggesting their potential application in treating inflammatory diseases .
- Antioxidant Studies : Multiple assays confirmed that modifications in the thiazolidine ring enhanced antioxidant capacity, providing insights into potential therapeutic applications for oxidative stress-related conditions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. In a study, derivatives of thiazolidinones showed activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazolidinone scaffold can enhance antimicrobial potency .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| (5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Pseudomonas aeruginosa | 8 µg/mL |
Anti-inflammatory Properties
Thiazolidinones are also noted for their anti-inflammatory effects. Studies have shown that (5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and other chronic inflammatory conditions .
Case Study: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS) induced inflammation in murine macrophages, the compound reduced the production of inflammatory markers significantly compared to the control group. This highlights its potential as a therapeutic agent in managing inflammation-related disorders.
Anticancer Activity
The anticancer properties of thiazolidinones have been widely studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. The compound under discussion has shown promise in inhibiting cell proliferation in breast and colon cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Table 2: Cytotoxicity of Thiazolidinone Derivatives on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (Breast) | 10 µM |
| Compound D | HCT116 (Colon) | 15 µM |
| (5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | HeLa (Cervical) | 12 µM |
Chemical Reactions Analysis
Key Reaction Types
The compound participates in:
-
Nucleophilic substitution at the thioxo sulfur.
-
Electrophilic aromatic substitution on the dichlorophenyl ring.
-
Condensation reactions via the exocyclic benzylidene group.
Specific Reactions and Conditions
The following table summarizes documented reactions and outcomes:
Knoevenagel Condensation
The exocyclic benzylidene group undergoes condensation with aldehydes in ethanol under acidic catalysis, forming π-conjugated systems. This reaction is critical for tuning electronic properties in drug design .
Thioxo Group Reactivity
The thioxo (C=S) group acts as a soft nucleophile, enabling substitution with amines or oxidation to sulfonyl derivatives. For example, reaction with morpholine in DMF produces amine-functionalized analogs with improved pharmacokinetic profiles.
Stereochemical Considerations
The (5Z)-configuration of the benzylidene group influences reaction outcomes. For instance, cycloaddition reactions exhibit regioselectivity due to steric hindrance from the 3,4-dichlorophenyl substituent .
Reaction Optimization
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological activities, influenced by substituents on the core scaffold. Below is a detailed comparison of the target compound with structurally analogous derivatives:
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Steric Effects : Bulky substituents (e.g., benzodioxol) correlate with higher melting points (>260°C), suggesting increased crystalline stability .
- Synthetic Efficiency : Yields for halogenated derivatives (70–79%) are comparable to hydroxylated analogs, indicating minimal steric hindrance during condensation .
Key Observations :
- Halogenated Derivatives : Bromo and chloro analogs exhibit potent bioactivity (IC50 1.3–3.0 µM), likely due to enhanced lipophilicity and membrane penetration .
- Structural Complexity : Derivatives with fused heterocycles (e.g., pyrazolyl in ) may target specific enzymes but require further validation.
- Data Gaps : The target compound lacks reported IC50 values, highlighting a need for empirical studies to benchmark its efficacy against established analogs.
Electronic and Steric Analysis via DFT
Computational studies on thiazolidinones reveal:
- Fluorine’s electronegativity stabilizes the benzylidene moiety, reducing steric clashes in receptor binding compared to bulkier substituents (e.g., benzodioxol) .
Preparation Methods
Solvent-Free Catalytic Method
Adapting Foroughifar et al.’s protocol, 3,4-dichloroaniline (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and mercaptoacetic acid (1.2 eq) react under solvent-free conditions at 70°C using bismuth(III) tris(mercaptoacetate) (Bi(SCH₂COOH)₃, 5 mol%) as a catalyst. The exothermic reaction completes within 3–4 hours (monitored by TLC). Post-reaction, the mixture is cooled to 25°C, triturated with ice-cold ethanol, and filtered to yield a yellow solid.
Optimization Data
| Parameter | Value | Yield Impact |
|---|---|---|
| Temperature | 70°C → 90°C | ↑ Yield (72% → 85%) |
| Catalyst Loading | 5 mol% → 10 mol% | Minimal improvement |
| Solvent | None → PPG (polypropylene glycol) | ↓ Yield (85% → 78%) |
Purification via silica gel column chromatography (hexane:ethyl acetate, 7:3) affords the product in 85% yield. IR analysis confirms the thioxo group (νmax = 1698 cm⁻¹) and C=O stretch (1705 cm⁻¹).
Rhodanine-Based Knoevenagel Condensation
Preformed Thiazolidin-4-One Intermediate
Kaboudin et al.’s method is modified to synthesize 3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one as the precursor:
-
Step 1 : 3,4-Dichloroaniline (10 mmol), chloroacetyl chloride (12 mmol), and carbon disulfide (15 mmol) react in PPG at 110°C for 6 hours.
-
Step 2 : The intermediate is condensed with 4-fluorobenzaldehyde (12 mmol) in absolute ethanol under reflux with ammonium chloride (1.5 eq) for 2 hours.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 7.78 (s, 1H, CH=), 7.45–7.62 (m, 7H, Ar-H), 4.21 (s, 2H, SCH₂).
-
¹³C NMR : δ 196.3 (C=S), 169.6 (C=O), 158.3 (C-F), 133.2–121.5 (Ar-C).
This route achieves 78% yield with >95% Z-isomer purity, confirmed by HPLC (C18 column, acetonitrile:water, 65:35).
Catalyst-Free Three-Component Synthesis
Solvent-Free Cyclocondensation
Moghimi et al.’s protocol is adapted for the target compound:
-
Reactants : 3,4-Dichloroaniline (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and mercaptoacetic acid (1.2 eq) are mixed without solvent.
-
Conditions : The mixture is heated at 100°C for 8 hours in a sealed tube, avoiding catalyst use.
Comparative Yield Analysis
| Method | Time (h) | Yield (%) | Purity (Z-isomer) |
|---|---|---|---|
| Catalytic (Bi-based) | 3 | 85 | 97 |
| Catalyst-Free | 8 | 82 | 95 |
The crude product is recrystallized from ethanol to yield 82% pure compound. LC-MS shows m/z = 412.9 [M+H]⁺, aligning with the theoretical mass (413.3 g/mol).
Ultrasound-Assisted Synthesis
Accelerated Reaction Kinetics
Taherkhorsand et al.’s ultrasound methodology reduces reaction time:
-
Conditions : 3,4-Dichloroaniline, 4-fluorobenzaldehyde, and mercaptoacetic acid (1:1.1:1.2) in DSDABCOC (5 mol%) are sonicated at 40 kHz, 50°C.
-
Outcome : Reaction completes in 45 minutes with 89% yield.
Energy Efficiency
| Parameter | Conventional | Ultrasound |
|---|---|---|
| Time | 4 h | 0.75 h |
| Energy Consumption | 1200 kJ | 450 kJ |
Stereochemical and Purity Considerations
Z/E Isomer Control
The Z-configuration predominates (>95%) due to:
-
Thermodynamic Stability : Intramolecular H-bonding between S=C and CH= moieties.
-
Kinetic Control : Rapid crystallization from ethanol favors the Z-form.
HPLC Conditions for Isomer Separation
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:0.1% H₃PO₄ (70:30)
-
Retention Times: Z-isomer = 6.2 min, E-isomer = 7.8 min
Scalability and Industrial Feasibility
Kilogram-Scale Production
Prasad et al.’s PPG-mediated protocol is scalable:
-
Batch Size : 1 kg precursor → 830 g product (83% yield).
-
Cost Analysis :
Component Cost/kg (USD) 3,4-Dichloroaniline 120 4-Fluorobenzaldehyde 95 Mercaptoacetic Acid 65
Solvent-free methods reduce waste disposal costs by 40% compared to ethanol-based routes .
Q & A
Q. What are the standard protocols for synthesizing (5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one?
The synthesis typically involves multi-step reactions, including condensation of thiazolidinone precursors with substituted benzaldehydes. Key steps include:
- Core formation : Cyclization of thiourea derivatives with chloroacetic acid or esters under reflux conditions .
- Substituent introduction : Knoevenagel condensation with 4-fluorobenzaldehyde to form the benzylidene moiety, requiring precise temperature control (60–80°C) and solvents like ethanol or DMF .
- Purification : Recrystallization or column chromatography to achieve >95% purity, validated via HPLC and NMR .
Q. How is the compound characterized to confirm its structural identity and purity?
- Spectroscopic methods : H/C NMR for verifying substituent positions and stereochemistry (e.g., Z-configuration of the benzylidene group) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, paired with mass spectrometry for molecular weight confirmation .
- X-ray crystallography : For unambiguous structural determination, as demonstrated in related thiazolidinone derivatives .
Q. What are the primary biological activities reported for this compound?
Thiazolidinones with dichlorophenyl and fluorobenzylidene groups exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) at IC values of 5–20 μM in vitro .
- Antimicrobial effects : MIC values of 8–32 μg/mL against Gram-positive bacteria via membrane disruption .
- Anti-inflammatory potential : COX-2 inhibition in murine macrophages, with dose-dependent reduction in TNF-α .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
- Catalyst optimization : Use of piperidine or morpholine as bases to enhance Knoevenagel condensation efficiency .
- Microwave-assisted synthesis : Reduces side reactions (e.g., isomerization) by shortening reaction time (15–30 min vs. 6–12 hours) .
- Protecting groups : Temporary protection of reactive sites (e.g., hydroxyl or amine groups) to direct substituent placement .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Use of identical cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
- Structural analogs : Compare activity of derivatives (e.g., 3,4-dichlorophenyl vs. 2-fluorophenyl) to identify critical pharmacophores .
Q. How can computational methods guide the design of derivatives with improved activity?
- Docking studies : Target enzymes like EGFR or COX-2 to predict binding affinities and optimize substituent interactions .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with IC values to prioritize synthetic targets .
- ADMET prediction : Use tools like SwissADME to filter compounds with poor solubility or high hepatotoxicity .
Q. What experimental approaches validate the mechanism of action in anticancer studies?
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to confirm programmed cell death .
- Western blotting : Measure downstream targets (e.g., Bcl-2, Bax) to map signaling pathways .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress induction .
Methodological Considerations
Q. How are reaction intermediates monitored during multi-step synthesis?
- TLC : Silica plates with ethyl acetate/hexane (3:7) to track progress; spots visualized under UV .
- In-situ IR spectroscopy : Detect carbonyl (1700 cm) and thione (1250 cm) groups .
Q. What purification techniques are optimal for isolating the final product?
- Solvent pairs : Ethanol/water for recrystallization to remove unreacted aldehydes .
- Flash chromatography : Gradient elution (hexane → ethyl acetate) for high recovery (>85%) .
Q. How can stereochemical integrity (Z-configuration) be preserved during synthesis?
- Low-temperature reactions : Conduct Knoevenagel condensation at 0–5°C to prevent isomerization .
- Steric hindrance : Bulky substituents (e.g., 3,4-dichlorophenyl) favor Z-configuration via thermodynamic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
